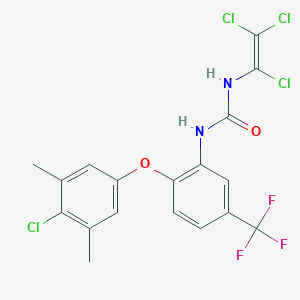
N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea
Descripción general
Descripción
N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea is a useful research compound. Its molecular formula is C18H13Cl4F3N2O2 and its molecular weight is 488.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl)-N'-(1,2,2-trichlorovinyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H13ClF3NO
- Molecular Weight : 315.72 g/mol
- CAS Number : 218156-26-4
The structure features a urea moiety linked to a chlorinated aromatic system, which is critical for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have demonstrated that derivatives of chlorinated phenyl compounds can inhibit viral replication in various cell lines. Specifically, the compound's structural analogs have shown effectiveness against human adenovirus (HAdV), with some exhibiting selectivity indexes greater than 100 and IC50 values in the sub-micromolar range .
Antimalarial Activity
Similar compounds have also been evaluated for antimalarial activity. A series of triazine derivatives showed modest antimalarial effects, suggesting that modifications in the chlorinated phenyl structure could enhance activity against Plasmodium species . The presence of trifluoromethyl and chloro groups may contribute to this bioactivity.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interfere with viral DNA replication processes or inhibit critical enzymes necessary for viral propagation .
Study 1: Antiviral Efficacy Against HAdV
In a study evaluating various substituted phenyl ureas for antiviral activity against HAdV, this compound was found to possess significant antiviral properties. The IC50 was reported at 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic index .
Study 2: Antimalarial Activity Assessment
Another study focused on the antimalarial potential of phenyl urea derivatives showed that compounds with similar structural features exhibited varying degrees of activity against Plasmodium falciparum. While specific data on this compound were not detailed in this study, the findings suggest that further exploration into its antimalarial properties could be warranted .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClF3NO |
| Molecular Weight | 315.72 g/mol |
| CAS Number | 218156-26-4 |
| Antiviral IC50 | 0.27 μM |
| Cytotoxicity CC50 | 156.8 μM |
| Selectivity Index | >100 |
Propiedades
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4F3N2O2/c1-8-5-11(6-9(2)14(8)19)29-13-4-3-10(18(23,24)25)7-12(13)26-17(28)27-16(22)15(20)21/h3-7H,1-2H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNBSGJDHXTTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















